

# A Comprehensive Technical Guide to Boc-Cys(Trt)-OH

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## Compound of Interest

Compound Name: *Boc-Cys(Trt)-OH*

Cat. No.: *B8817205*

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For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and applications of key reagents is paramount. This guide provides an in-depth look at N- $\alpha$ -(tert-Butoxycarbonyl)-S-trityl-L-cysteine, commonly abbreviated as **Boc-Cys(Trt)-OH**, a critical building block in peptide synthesis.

## Core Physicochemical Properties

**Boc-Cys(Trt)-OH** is a derivative of the amino acid cysteine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the thiol group of the side chain is protected by a trityl (Trt) group. These protecting groups are essential for directing the chemical reactions during peptide synthesis.

A summary of its key quantitative data is presented below for easy reference.

Property	Value
Molecular Formula	$C_{27}H_{29}NO_4S$ [1][2]
Molecular Weight	463.6 g/mol [1][2][3]
Appearance	White to yellow crystalline powder[4]
Melting Point	143-146 °C[4]
Optical Rotation [ $\alpha$ ] <sub>20/D</sub>	+27.5° (c=1 in ethanol)[4]
CAS Number	21947-98-8[1][2][3]

## Experimental Protocols and Applications

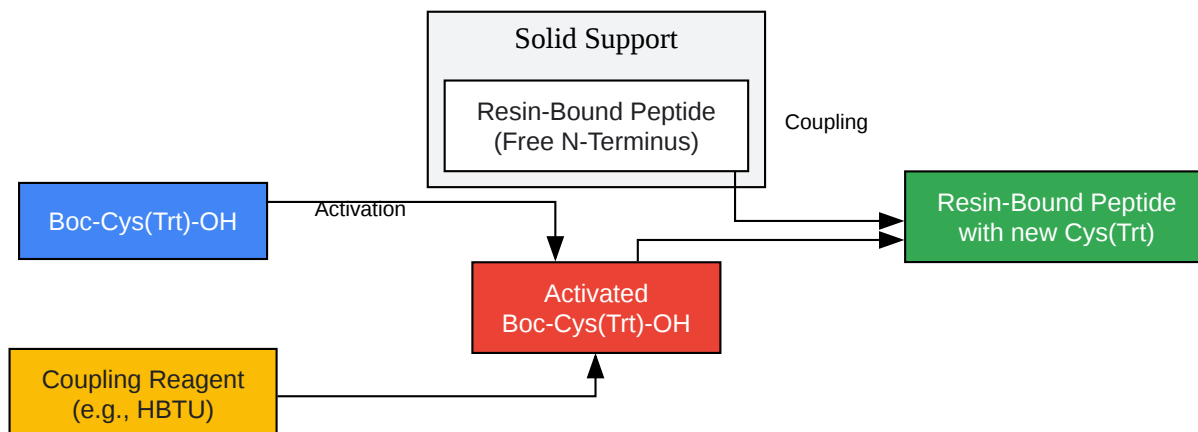
**Boc-Cys(Trt)-OH** is a cornerstone in Boc-based solid-phase peptide synthesis (SPPS). The bulky trityl group on the sulfur atom prevents unwanted side reactions, such as disulfide bond formation, during the sequential addition of amino acids.

Key Experimental Steps in Boc SPPS using **Boc-Cys(Trt)-OH**:

- **Deprotection:** The Boc group is removed from the N-terminus of the resin-bound peptide using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).
- **Neutralization:** The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIPEA).
- **Coupling:** The next Boc-protected amino acid, in this case, **Boc-Cys(Trt)-OH**, is activated by a coupling reagent (e.g., HBTU, HATU) and then added to the deprotected N-terminus of the growing peptide chain.
- **Final Cleavage and Deprotection:** After the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and all protecting groups, including the S-trityl group, are removed simultaneously using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

## Logical Workflow for Peptide Synthesis

The following diagram illustrates the logical workflow of incorporating a Cys(Trt) residue into a peptide chain using **Boc-Cys(Trt)-OH** in solid-phase peptide synthesis.



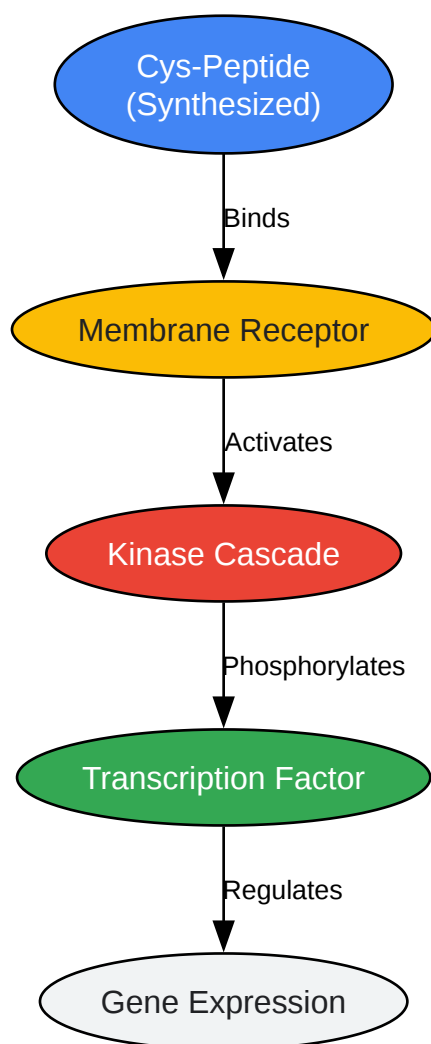
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### Boc-Cys(Trt)-OH Coupling Workflow in SPPS

## Signaling Pathways Involving Cysteine-Containing Peptides

Cysteine residues are crucial for the structure and function of many biologically active peptides and proteins due to their ability to form disulfide bridges. Peptides synthesized using **Boc-Cys(Trt)-OH** can be used to study a variety of signaling pathways. For instance, many growth factor receptors and enzymes involved in redox signaling are regulated by the oxidation state of their cysteine residues.

The diagram below outlines a simplified, hypothetical signaling pathway where a synthesized cysteine-containing peptide could play a role.



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Address: 3281 E Guasti Rd

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